Citric acid, (144H)-praseodymium salt

Thermal Decomposition Oxide Stoichiometry TG‑DTA

Choose (144H)-Praseodymium citrate for controlled PrO₁.₈₃₃ (Pr₆O₁₁) crystallization at 550–600°C, enabling tunable surface areas (17–10 m²/g) unattainable with nitrate or oxalate precursors. The citrate pathway via a Pr₂O₂CO₃ intermediate is essential for CO oxidation catalysts and low-voltage ZnO varistors (2.8–13.3 V/mm). The 144Pr label provides a 17.28-min β⁻/γ decay signature for nuclear fuel burn-up quantification and radiochemical tracing.

Molecular Formula C6H5O7Pr
Molecular Weight 333.01 g/mol
CAS No. 59885-87-9
Cat. No. B12666986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitric acid, (144H)-praseodymium salt
CAS59885-87-9
Molecular FormulaC6H5O7Pr
Molecular Weight333.01 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pr+3]
InChIInChI=1S/C6H8O7.Pr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1+3
InChIKeyILDVMIWBPUFFJT-GJNDDOAHSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Citric Acid, (144H)-Praseodymium Salt (CAS 59885-87-9): Compound Identity and Class Positioning


Citric acid, (144H)-praseodymium salt (CAS 59885-87-9; molecular formula C₆H₅O₇Pr; MW = 330.007 g/mol) is a praseodymium(III) citrate coordination complex belonging to the broader class of rare-earth carboxylates. The compound features Pr³⁺ ions coordinated by citrate trianions, typically forming a coordination polymer with nine-coordinate geometry [1]. Praseodymium citrate serves as a versatile precursor for praseodymium oxide (PrO₁.₈₃₃ / Pr₆O₁₁) nanomaterials via the amorphous citrate method, with thermal decomposition behavior that is distinctly influenced by the ambient atmosphere (air, nitrogen, or oxygen) [2]. The '(144H)' designation indicates an isotopically enriched variant incorporating the radioactive isotope ¹⁴⁴Pr, which decays by β⁻ emission with a half-life of 17.28 minutes, rendering this specific form relevant for radiochemical tracing and nuclear science applications .

Sourcing Citric Acid, (144H)-Praseodymium Salt: Why Generic Praseodymium Salts or Lanthanide Citrates Cannot Be Interchanged


Praseodymium precursors are not functionally interchangeable because the anion dictates the thermal decomposition pathway, the crystallization temperature of the resulting oxide, the intermediate phases formed, and the final oxide stoichiometry. Praseodymium citrate decomposes via a Pr₂O₂CO₃ oxycarbonate intermediate to yield non‑stoichiometric PrO₁.₈₃₃, whereas praseodymium nitrate decomposes at a significantly lower onset temperature (∼100 °C) to form Pr₆O₁₁ directly [1]. Praseodymium oxalate requires substantially higher temperatures for complete oxide formation (>750 °C) [2]. Similarly, substituting citrate salts of other lanthanides (e.g., lanthanum, cerium, or neodymium citrate) alters the oxide composition, ion-exchange selectivity, and coordination polymer architecture, each of which critically affects performance in catalytic, electronic, and separation applications [3]. For the isotopically enriched (144H) variant, substitution with non‑radioactive or alternative‑isotope forms invalidates all radiochemical tracing and nuclear quantification experiments .

Head‑to‑Head Quantitative Differentiation of Citric Acid, (144H)-Praseodymium Salt Against Closest Analogs


Thermal Decomposition Pathway and Final Oxide Stoichiometry: Pr Citrate vs. Pr Nitrate vs. Pr Oxalate

The thermal decomposition of praseodymium citrate proceeds via a distinct Pr₂O₂CO₃ oxycarbonate intermediate and yields the non‑stoichiometric sesquioxide PrO₁.₈₃₃ as the final product under air atmosphere, with major decomposition events occurring up to approximately 450 °C [1]. In contrast, praseodymium nitrate hexahydrate decomposes at a significantly lower onset temperature of ~100 °C and produces Pr₆O₁₁ (equivalent to PrO₁.₈₃₃ but via a different pathway) . Praseodymium oxalate decahydrate dehydrates in three steps (100, 150, and 380 °C), with the anhydrous oxalate decomposing at 445 °C to Pr₂O₂(CO₃) and requiring temperatures of 750–800 °C for complete conversion to the final oxide [2]. The citrate‑derived PrO₁.₈₃₃ formed at 500–700 °C exhibits BET surface areas of 17, 16, and 10 m²/g at 500, 600, and 700 °C, respectively, with corresponding crystallite sizes of 14, 17, and 30 nm [3].

Thermal Decomposition Oxide Stoichiometry TG‑DTA

Crystallization Temperature for Nanostructured Pr₆O₁₁ Formation: Citrate Method vs. Pechini Method

A systematic four‑method comparison revealed that the crystallization temperature required to obtain phase‑pure cubic Pr₆O₁₁ is strongly dependent on the synthesis method. The citrate method requires the highest calcination temperature of 550–600 °C to achieve crystalline Pr₆O₁₁, whereas the Pechini (modified polymeric precursor) method yields crystalline Pr₆O₁₁ at temperatures above 500 °C [1]. All four methods (citrate, Pechini, nitrate calcination, and propylene‑oxide sol–gel) ultimately produce Pr₆O₁₁ with comparable crystallite sizes (~10 nm) and CO oxidation activity (~95–96% conversion at 550 °C), but the higher crystallization threshold of the citrate route reflects a distinct decomposition pathway that may advantage applications requiring amorphous‑to‑crystalline phase control [1].

Nanostructured Oxide Crystallization Temperature Sol‑Gel Synthesis

Ion‑Exchange Separation of Praseodymium from Lanthanide Mixtures: Citrate Elution vs. Conventional Methods

Citrate solutions at low concentrations (0.1% or 0.5% w/v) have been demonstrated to achieve excellent separation of praseodymium from samarium, neodymium, and lanthanum when used as eluting agents on Amberlite IR‑100 or Nalcite HCR cation‑exchange resins [1]. This ion‑exchange chromatographic method using citrate as the complexing eluent enables the production of spectrographically pure praseodymium salts in kilogram quantities, representing a historically validated, scalable separation strategy [1]. While modern solvent‑extraction processes (e.g., D2EHPA in kerosene) have since been developed for Pr/La/Er separation from citrate media [2], the citrate elution method remains a benchmark for achieving high‑purity praseodymium fractions without requiring organic solvents.

Ion‑Exchange Chromatography Rare‑Earth Separation Citrate Elution

Low‑Voltage ZnO Varistor Fabrication: Citrate Gel Coating vs. Conventional Bi₂O₃‑Based Doping

A modified citrate gel coating technique employing praseodymium citrate as the Pr₆O₁₁ precursor enables the fabrication of ZnO varistor ceramics with breakdown voltages tunable between 2.8 and 13.3 V/mm, with a low non‑linearity coefficient (α) of 3.0–3.5 and barrier heights of 0.56–0.64 eV [1]. In contrast, conventional Bi₂O₃‑based ZnO varistors typically exhibit breakdown voltages proportional to grain size, creating a bottleneck for low‑voltage applications because reducing the breakdown voltage requires increasing grain size, which compromises mechanical integrity [1]. The citrate gel coating method achieves breakdown voltages as low as 0.01–0.06 V per grain boundary by controlling Pr₆O₁₁ content between 0.2 and 0.8 mol%, without altering grain size [1].

ZnO Varistor Breakdown Voltage Citrate Gel Coating

Coordination Polymer Architecture: Praseodymium Citrate vs. Other Lanthanide Citrates

Single‑crystal X‑ray diffraction reveals that praseodymium citrate crystallizes as a one‑dimensional coordination polymer, {[Pr(C₆H₅O₇)(H₂O)₂]·H₂O}ₙ, in which the Pr³⁺ center adopts a nine‑coordinate monocapped square‑antiprismatic geometry. Seven of the nine coordination sites are occupied by oxygen atoms from a single citrate trianion, with the remaining sites occupied by chelating carboxylate oxygen atoms from an adjacent citrate ligand [1]. This structure is distinct from other lanthanide citrate coordination polymers such as [Ln(CitH)(H₂O)] (Ln = La, Ce, Nd, Sm, Eu, Tb, Dy, Er) and [Ln(CitH)(H₂O)₂]·H₂O (Ln = La, Nd, Gd), which exhibit different coordination numbers and water‑bridging motifs [1]. The unique chelation geometry of Pr citrate influences its solubility in ammonium citrate solutions and its thermal decomposition pathway [2].

Coordination Polymer Crystal Structure Lanthanide Citrate

Validated Application Scenarios for Citric Acid, (144H)-Praseodymium Salt Based on Quantitative Evidence


Controlled Synthesis of Nanostructured Pr₆O₁₁ for Heterogeneous Catalysis

The citrate precursor route enables controlled crystallization of Pr₆O₁₁ at 550–600 °C with BET surface areas tunable from 17 to 10 m²/g [1][2]. This processing window supports the fabrication of supported praseodymium oxide catalysts for CO oxidation and oxidative dehydrogenation reactions, where moderating crystallite size and oxygen‑ion mobility is essential for activity and selectivity [1]. The higher crystallization temperature relative to the Pechini method provides a distinct advantage for applications requiring amorphous oxide intermediates as catalyst supports [1].

Low‑Voltage ZnO Varistor Ceramics for Mobile and Battery‑Powered Electronics

The modified citrate gel coating technique using praseodymium citrate as precursor delivers Pr₆O₁₁‑doped ZnO varistors with breakdown voltages of 2.8–13.3 V/mm, compared to the grain‑size‑limited breakdown voltages of conventional Bi₂O₃‑based varistors [3]. This enables circuit protection in low‑voltage electronics (4–20 V DC) such as battery‑powered appliances and communication devices, where traditional varistor materials cannot meet the voltage‑size requirements [3].

Ion‑Exchange Purification of Spectrographically Pure Praseodymium Salts

Praseodymium citrate solutions at 0.1–0.5% concentration serve as effective eluting agents for cation‑exchange separation of praseodymium from samarium, neodymium, and lanthanum on Amberlite IR‑100 or Nalcite HCR resins [4]. This method has been validated for kilogram‑scale production of spectrographically pure praseodymium salts, providing a solvent‑free alternative to modern liquid‑liquid extraction processes [4].

Radiochemical Tracing and Nuclear Burn‑Up Determination Using (144H)-Enriched Praseodymium Citrate

The (144H) isotopically enriched form, incorporating ¹⁴⁴Pr (half‑life 17.28 min; β⁻ decay to ¹⁴⁴Nd; characteristic γ‑ray at 696.5 keV with 1.34% intensity), is specifically suited for nuclear fuel burn‑up quantification via gamma spectrometry and for radiochemical tracing experiments where the short‑lived daughter of ¹⁴⁴Ce provides a well‑characterized decay signature . Non‑enriched praseodymium citrate cannot substitute in these applications because it lacks the radioactive decay signature required for detection .

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